6-Methylspiro[3.4]octan-5-one
Description
Spirocyclic compounds, characterized by at least two molecular rings connected by a single common atom, are a fascinating class of molecules in organic chemistry. wikipedia.org When a ketone functional group is incorporated into this unique three-dimensional framework, the resulting spirocyclic ketones exhibit distinct stereoelectronic properties. This article focuses on a specific example, 6-Methylspiro[3.4]octan-5-one, delving into its context within the broader field of spiroketone research.
Structure
3D Structure
Properties
CAS No. |
820222-47-7 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
7-methylspiro[3.4]octan-8-one |
InChI |
InChI=1S/C9H14O/c1-7-3-6-9(8(7)10)4-2-5-9/h7H,2-6H2,1H3 |
InChI Key |
RDFFTBUPNJPDNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(C1=O)CCC2 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 6 Methylspiro 3.4 Octan 5 One Scaffolds
Ring-Opening Reactions of Spiro[3.4]octanones
The inherent ring strain in the cyclobutane (B1203170) portion of the spiro[3.4]octanone system makes it susceptible to ring-opening reactions under certain conditions. While specific studies on 6-methylspiro[3.4]octan-5-one are limited, the reactivity of analogous spirocyclic systems provides valuable insights.
Thermodynamic studies on derivatives of spiro[3.4]octane-2-carboxylic acid have shown that ring-opening reactions in aqueous solutions have a Gibbs free energy change (ΔG°) of approximately 25 kJ/mol. This suggests that while the spirocyclic system is relatively stable, it can undergo ring-opening under appropriate energetic input.
The behavior of epoxides, which also possess a strained three-membered ring, can offer a parallel for understanding the ring-opening of the cyclobutane ring in spiro[3.4]octanones. Epoxide rings can be cleaved under both acidic and basic conditions. pressbooks.publibretexts.org
Acid-Catalyzed Ring Opening: In the presence of acid, the ether oxygen of an epoxide is protonated, making it a better leaving group. A nucleophile then attacks one of the carbon atoms of the ring, leading to ring opening. The regioselectivity of this attack depends on the substitution pattern of the epoxide. pressbooks.publibretexts.org
Base-Catalyzed Ring Opening: Under basic conditions, a nucleophile can directly attack one of the less hindered carbon atoms of the epoxide ring, forcing the ring to open in an SN2-type reaction. pressbooks.pub
By analogy, the cyclobutane ring in this compound could potentially be opened under strong acidic or basic conditions, especially with the involvement of a suitable nucleophile. The strain of the four-membered ring would be the primary driving force for such reactions. libretexts.org
Rearrangement Reactions Involving the Spiro[3.4]octanone System
Rearrangement reactions are a prominent feature of the chemistry of spiro[3.4]octanone systems, often driven by the release of ring strain and the formation of more stable carbocation intermediates. These rearrangements can lead to the formation of different ring systems.
One of the key pathways to synthesize spiro[3.4]octan-5-ones involves a semipinacol-type rearrangement . For instance, the acid-catalyzed rearrangement of 1,1'-bis(cyclobutane)-1,1'-diol results in the formation of spiro[3.4]octan-5-one. psgcas.ac.in This transformation proceeds through the protonation of a hydroxyl group, loss of water to form a carbocation, followed by a 1,2-alkyl shift that leads to ring expansion and the formation of the spirocyclic ketone. A similar semipinacol rearrangement of [3-(arylsulfonyl)bicyclo[1.1.0]butan-1-yl]alkanols, mediated by acid or halogen, also provides access to spiro[3.4]octanes. researchgate.net
The Wagner-Meerwein rearrangement , a class of carbocation 1,2-rearrangement reactions, is also relevant to the spiro[3.4]octanone scaffold. wikipedia.orglibretexts.orglscollege.ac.in These rearrangements are driven by the formation of a more stable carbocation. For example, the treatment of spiro[3.4]octan-5-one, after reduction to the corresponding alcohol, with acid can generate a secondary carbocation. This can then rearrange to a more stable tertiary carbocation through ring expansion, ultimately leading to products like 1,2,3,4,5,6-hexahydropentalene after loss of a proton. psgcas.ac.in
A notable example of a rearrangement leading to a substituted spiro[3.4]octanone is the reaction of 2-isopropyl-5-methylcyclopentanone with cyclopropyldiphenylsulfonium (B12995318) fluoroborate. This is followed by the rearrangement of the resulting oxaspiropentane to yield stereohomogeneous (Z,Z)-5-isopropyl-8-methylspiro[3.4]octan-1-one. researchgate.net
| Rearrangement Type | Starting Material | Reagents/Conditions | Product | Reference |
| Semipinacol Rearrangement | 1,1'-Bis(cyclobutane)-1,1'-diol | Acid | Spiro[3.4]octan-5-one | psgcas.ac.in |
| Semipinacol-Type Rearrangement | [3-(Arylsulfonyl)bicyclo[1.1.0] butan-1-yl]alkanols | Acid or Halogen | Spiro[3.4]octanes | researchgate.net |
| Wagner-Meerwein Rearrangement | Spiro[3.4]octan-5-ol | Acid | 1,2,3,4,5,6-Hexahydropentalene | psgcas.ac.in |
| Oxaspiropentane Rearrangement | 2-Isopropyl-5-methylcyclopentanone derived oxaspiropentane | Heat or Acid | (Z,Z)-5-Isopropyl-8-methylspiro[3.4]octan-1-one | researchgate.net |
Functional Group Transformations on the this compound Skeleton
The this compound skeleton can be endowed with various functionalities through transformations of its constituent groups. While direct examples on the title compound are scarce, reactions on analogous structures illustrate the potential for such modifications.
For instance, in a related α-spiro-γ-lactone system, a bromomethyl group can be readily transformed. The bromo group can be reduced under radical conditions using tributyltin hydride. nii.ac.jp Furthermore, it can undergo nucleophilic substitution with reagents like thiophenol or benzylamine (B48309) to introduce heteroatom functionalities. nii.ac.jp This brominated intermediate can also be converted into an epoxide upon treatment with potassium carbonate in methanol. nii.ac.jp
The ketone group in the spiro[3.4]octanone framework can also be a site for functional group transformations. For example, 6-oxaspiro[3.4]octan-5-one, a related lactone, can undergo oxidation to form dicarboxylic acids or reduction of the ketone to an alcohol.
| Starting Material Moiety | Reaction Type | Reagents/Conditions | Product Moiety | Reference |
| Bromomethyl group on a spiro-lactone | Radical Reduction | Tributyltin hydride, AIBN | Methyl group | nii.ac.jp |
| Bromomethyl group on a spiro-lactone | Nucleophilic Substitution | Thiophenol | Phenylthiomethyl group | nii.ac.jp |
| Bromomethyl group on a spiro-lactone | Nucleophilic Substitution | Benzylamine | Benzylaminomethyl group | nii.ac.jp |
| Bromomethyl group on a spiro-lactone | Epoxidation | Potassium carbonate, Methanol | Epoxide | nii.ac.jp |
| Ketone in 6-oxaspiro[3.4]octan-5-one | Reduction | Not specified | Alcohol | |
| 6-Oxaspiro[3.4]octan-5-one | Oxidation | Not specified | Dicarboxylic acid |
These examples highlight the potential for a variety of chemical modifications on the this compound scaffold to generate a diverse range of derivatives.
Reactivity at the Ketone Moiety and Stereochemical Implications
The ketone group at the 5-position of this compound is a key site for chemical reactions. The spirocyclic nature of the molecule has significant stereochemical implications for these transformations. The quaternary spiro carbon can act as a stereochemical relay, influencing the stereochemical outcome of reactions.
The reduction of the ketone is a fundamental transformation. For example, spiro[3.4]octan-5-one can be reduced to the corresponding alcohol using lithium aluminum hydride (LiAlH₄). psgcas.ac.in The stereoselectivity of such reductions in the 6-methyl derivative would be influenced by the steric hindrance imposed by the methyl group and the cyclobutane ring, likely leading to a preferred diastereomer.
The development of asymmetric syntheses for spiro[3.4]octanone derivatives underscores the importance of stereocontrol in this system. For instance, catalytic and asymmetric tandem Michael addition/Wittig reactions have been developed for the synthesis of fluorinated spiro[3.4]octanone derivatives with high enantioselectivity (up to 95% ee). researchgate.net
The stereochemistry of the spiro[3.4]octanone system also influences the properties of derivatives. A study on the cis- and trans-isomers of spiro[3.4]-6-octanone-2-carboxylic acid revealed distinct acidities (pKa values). This difference is attributed to the spatial orientation of the ketone group relative to the carboxylic acid, which is a clear demonstration of through-space electronic effects dictated by the rigid spirocyclic framework.
| Reaction/Property | Substrate/System | Key Finding | Stereochemical Implication | Reference |
| Reduction | Spiro[3.4]octan-5-one | Can be reduced to the corresponding alcohol with LiAlH₄. | The approach of the hydride reagent is subject to steric hindrance from the spirocyclic framework. | psgcas.ac.in |
| Asymmetric Synthesis | Fluorinated spiro[3.4]octanone precursors | Synthesis of derivatives with up to 95% enantiomeric excess. | The spirocyclic scaffold allows for high stereocontrol in its formation. | researchgate.net |
| Acidity (pKa) | cis- and trans-isomers of spiro[3.4]-6-octanone-2-carboxylic acid | Isomers exhibit different pKa values. | The rigid spiro framework leads to distinct spatial orientations of functional groups, affecting their electronic properties. |
Advanced Spectroscopic and Structural Characterization of 6 Methylspiro 3.4 Octan 5 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the detailed structural analysis of 6-Methylspiro[3.4]octan-5-one in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a wealth of information regarding the chemical environment, connectivity, and stereochemistry of the molecule.
¹H NMR spectroscopy provides detailed information about the number of different types of protons and their immediate electronic environment. The chemical shift (δ) of each proton is influenced by the shielding and deshielding effects of neighboring atoms and functional groups. In this compound and its derivatives, the protons on the cyclobutane (B1203170) and cyclopentanone (B42830) rings, as well as the methyl group, exhibit characteristic chemical shifts.
For instance, in related spiro[3.4]octanone systems, the protons adjacent to the carbonyl group are typically deshielded and appear at a lower field. The protons of the cyclobutane ring often present complex splitting patterns due to geminal and vicinal coupling. The methyl group at the C6 position is expected to appear as a doublet, with its chemical shift and coupling constant providing insight into its stereochemical orientation (axial or equatorial). researchgate.net
Table 1: Representative ¹H NMR Spectral Data for Spiro[3.4]octanone Derivatives
| Proton | Chemical Shift (δ, ppm) Range | Multiplicity | Coupling Constant (J, Hz) Range |
|---|---|---|---|
| CH-CH₃ | 2.0 - 3.0 | m | - |
| CH₂ (cyclobutane) | 1.5 - 2.5 | m | - |
| CH₂ (cyclopentanone, α to C=O) | 2.1 - 2.8 | m | - |
| CH₂ (cyclopentanone, β to C=O) | 1.8 - 2.2 | m | - |
Note: Data is compiled from various spiro[3.4]octanone derivatives and represents typical ranges. Actual values for this compound may vary.
¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift indicating its hybridization and electronic environment. The carbonyl carbon (C5) is the most deshielded, appearing significantly downfield, typically in the range of δ 210-220 ppm. The spiro carbon (C4) is also a key diagnostic signal. The chemical shifts of the cyclobutane and cyclopentanone ring carbons, along with the methyl carbon, provide a complete picture of the carbon framework.
Table 2: Representative ¹³C NMR Spectral Data for Spiro[3.4]octanone Derivatives
| Carbon | Chemical Shift (δ, ppm) Range |
|---|---|
| C=O (C5) | 214 - 220 |
| Spiro C (C4) | 45 - 55 |
| CH-CH₃ (C6) | 40 - 50 |
| CH₂ (cyclobutane) | 20 - 40 |
| CH₂ (cyclopentanone) | 25 - 45 |
Note: Data is compiled from various spiro[3.4]octanone derivatives and represents typical ranges. rsc.orgnii.ac.jpnih.govrsc.org Actual values for this compound may vary.
To unambiguously assign all proton and carbon signals and to determine the stereochemistry of this compound, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, establishing the connectivity of protons within the molecule. For example, it would show correlations between the methine proton at C6 and the protons of the adjacent methylene (B1212753) group in the cyclopentanone ring, as well as with the methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of which protons are attached to which carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons, such as the spiro carbon (C4) and the carbonyl carbon (C5), by observing their long-range couplings to nearby protons. For instance, the methyl protons would show an HMBC correlation to the C6 carbon and potentially to C5 and C7.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is vital for determining the stereochemistry. It shows correlations between protons that are close in space, regardless of whether they are bonded. For this compound, NOESY can establish the relative orientation of the methyl group with respect to the protons on the cyclobutane and cyclopentanone rings.
Through the combined application of these 1D and 2D NMR techniques, a complete and unambiguous structural and stereochemical elucidation of this compound can be achieved. cusat.ac.in
Infrared (IR) Spectroscopy for Characteristic Vibrational Modes
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In this compound, the most prominent and diagnostic absorption band is that of the carbonyl (C=O) stretching vibration of the cyclopentanone ring. This typically appears as a strong band in the region of 1740-1750 cm⁻¹. The exact position of this band can be influenced by ring strain. The spectrum will also feature C-H stretching vibrations for the sp³-hybridized carbons of the rings and the methyl group, typically in the range of 2850-3000 cm⁻¹. C-H bending vibrations are also observed at lower frequencies. nii.ac.jpnih.govrsc.orgvulcanchem.com
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O (Cyclopentanone) | Stretch | 1740 - 1750 | Strong |
| C-H (Alkyl) | Stretch | 2850 - 3000 | Medium to Strong |
| CH₂ | Bend (Scissoring) | ~1465 | Medium |
| CH₃ | Bend (Asymmetric) | ~1450 | Medium |
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of this compound. Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula. For this compound, with a molecular formula of C₉H₁₄O, the expected monoisotopic mass is 138.1045 g/mol . nih.gov HRMS analysis would confirm this precise mass, distinguishing it from other isobaric compounds and thereby verifying the molecular formula. nii.ac.jpnih.gov
X-ray Crystallography for Solid-State Structure and Absolute Configuration
While NMR spectroscopy provides the structure in solution, X-ray crystallography offers an unparalleled, definitive view of the molecule's three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise determination of bond lengths, bond angles, and torsional angles, providing an exact model of the molecular geometry.
For a chiral molecule like this compound, X-ray crystallography is the gold standard for determining the absolute configuration of its stereocenters, provided a suitable crystal can be grown and, if necessary, a heavy atom is present in the structure or co-crystallized with it. acs.orggoogle.com The crystallographic data would unambiguously establish the spatial arrangement of the methyl group relative to the spirocyclic framework, confirming the cis or trans relationship between substituents. rsc.orgnih.govnih.gov
Chiral Chromatography for Enantiomeric Purity Assessment
The determination of enantiomeric purity is a critical aspect of the characterization of chiral molecules such as this compound. Chiral chromatography, particularly high-performance liquid chromatography (HPLC), is the most prevalent and powerful technique for separating and quantifying enantiomers. nih.gov This method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and thus enabling their separation. eijppr.com
The fundamental principle of chiral chromatography lies in the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. eijppr.com The stability of these complexes differs for each enantiomer, resulting in one being retained longer on the column than the other. This difference in retention allows for the baseline separation of the two enantiomers, and the area under each peak in the chromatogram is proportional to the concentration of that enantiomer in the mixture. nih.gov
For spirocyclic ketones like this compound, the selection of an appropriate chiral stationary phase and mobile phase is crucial for achieving successful enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have demonstrated broad applicability for a diverse range of chiral compounds, including ketones. eijppr.comphenomenex.com These CSPs often employ a combination of attractive interactions, such as hydrogen bonding, dipole-dipole interactions, and steric hindrance, to achieve chiral recognition.
Another common class of CSPs is the Pirkle-type, or brush-type, phases. hplc.eu These are also effective for separating a wide variety of enantiomers and are known for their robustness due to the covalent bonding of the chiral selector to the silica (B1680970) support. hplc.eu The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) for normal-phase chromatography, plays a significant role in modulating the retention and selectivity of the separation. hplc.eu
While specific chiral separation data for this compound is not extensively documented in publicly available literature, the chromatographic conditions used for structurally similar spirocyclic ketones and cyclopentanone derivatives provide valuable insights into the methodologies that would be applicable for its enantiomeric purity assessment. The following table summarizes representative chiral HPLC conditions for analogous compounds, illustrating the types of columns and mobile phases that are effective for such separations.
Table 1: Representative Chiral HPLC Conditions for the Separation of Enantiomers of Structurally Similar Spirocyclic Ketones
| Compound Class | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| Spiro researchgate.netresearchgate.netnonane-1,6-dione | Not specified | Not specified | Not specified | Not specified | researchgate.net |
| Spirooxindoles | Not specified | Not specified | Not specified | Not specified | researchgate.net |
| Spiroisoxazolones | Not specified | Not specified | Not specified | HPLC | acs.org |
| General Ketones | Whelk-O 1 | Normal or Reversed Phase | Not specified | UV | hplc.eu |
| Halogenated Aromatic Ketones | Chiralpak ID | Not specified | Not specified | HPLC | nih.gov |
This table is illustrative and provides general conditions for classes of compounds. Specific parameters would need to be optimized for this compound.
Applications and Synthetic Utility of 6 Methylspiro 3.4 Octan 5 One Derivatives in Advanced Organic Synthesis
Role as Building Blocks in the Total Synthesis of Complex Molecules
Organic building blocks are functionalized molecules that serve as the foundational components for constructing more elaborate molecular structures. mdpi.com The utility of 6-Methylspiro[3.4]octan-5-one as a building block in total synthesis stems from several key features. The spirocyclic core provides a rigid three-dimensional scaffold, which is an increasingly sought-after characteristic in drug discovery to improve target binding and pharmacokinetic properties. researchgate.net The ketone functionality acts as a versatile handle for a multitude of chemical transformations, while the methyl group introduces a defined stereocenter, which can be used to direct the stereochemical outcome of subsequent reactions.
While specific total syntheses commencing directly from this compound are not extensively documented in dedicated literature, its structural components are representative of motifs found in numerous complex natural products. rsc.orgnih.gov Synthetic chemists can leverage this scaffold to introduce a spiro-quaternary center, a common feature in many alkaloids and meroterpenoids. rsc.org The synthetic strategy would involve initial modification at the ketone, followed by reactions that take advantage of the inherent ring strain of the cyclobutane (B1203170) moiety to induce selective bond-forming or rearrangement reactions, ultimately leading to the core structure of a target natural product.
Precursors for Novel Spirocyclic Scaffolds with Defined Stereochemistry
A primary application of this compound is its role as a precursor for a diverse range of novel spirocyclic scaffolds with controlled stereochemistry. The existing ketone and the chiral center at the 6-position are instrumental in guiding the formation of new, more complex spiro-systems. Methodologies for assembling such scaffolds often rely on intramolecular reactions or cycloadditions. researchgate.netmdpi.com
The ketone can be transformed into various other functional groups, each opening a pathway to different classes of spirocycles. For instance, a Baeyer-Villiger oxidation would convert the cyclopentanone (B42830) ring into a six-membered lactone, yielding a 6-methyl-1-oxaspiro[4.4]nonan-2-one system. Reductive amination can introduce a nitrogen atom into the five-membered ring, leading to the formation of azaspiro[3.4]octane derivatives, which are valuable modules in medicinal chemistry. researchgate.net Furthermore, olefination reactions followed by cyclization strategies, such as ring-closing metathesis, can be employed to construct even more intricate polycyclic spiro-architectures. researchgate.netnuph.edu.ua The stereochemistry of these transformations can often be influenced by the pre-existing methyl group, allowing for diastereoselective synthesis of the target scaffolds. rsc.org
| Transformation Reaction | Starting Material | Resulting Scaffold Class | Key Reagents/Conditions | Potential Stereochemical Influence |
|---|---|---|---|---|
| Baeyer-Villiger Oxidation | This compound | Oxaspiro[4.4]nonanone (Lactone) | m-CPBA, Trifluoroperacetic acid | Regioselective insertion of oxygen; retains stereocenter |
| Reductive Amination | This compound | Azaspiro[3.4]octane | R-NH₂, NaBH₃CN or H₂, Pd/C | Potential for diastereoselective amine formation |
| Wittig Olefination | This compound | 5-Alkylidene-6-methylspiro[3.4]octane | Ph₃P=CHR | Creates an exocyclic double bond for further functionalization |
| Grignard Addition | This compound | 5-Alkyl-6-methylspiro[3.4]octan-5-ol | R-MgBr, THF | Creates a tertiary alcohol; approach of nucleophile can be sterically hindered by the methyl group |
| 1,3-Dipolar Cycloaddition | Derivative (e.g., α,β-unsaturated ketone) | Polycyclic Spiro-pyrrolidines | Azomethine ylides (from isatin and amino acids) mdpi.com | High degree of regio- and stereoselectivity possible researchgate.net |
Advanced Organic Synthesis Methodologies Leveraging Spiro[3.4]octanone Reactivity
The unique structural arrangement of spiro[3.4]octanones, particularly the strained cyclobutane ring fused to a cyclopentanone, enables a variety of advanced synthetic methodologies. polytechnique.edu These reactions often use the release of ring strain as a thermodynamic driving force to achieve transformations that would be difficult in more conventional carbocyclic systems. whiterose.ac.uknih.gov
One of the most powerful methodologies applicable to this system is the ring expansion reaction. rsc.org For example, a diazomethane-mediated ring expansion of the ketone could yield a spiro[3.5]nonan-6-one, providing access to a different class of spirocycles. Alternatively, reactions can be designed to expand the four-membered ring. Such cascade ring expansions can be powerful tools for generating medium-sized rings, which are typically challenging to synthesize via direct cyclization methods. whiterose.ac.ukrsc.org
Photochemical reactions also offer unique opportunities. The ketone in this compound can undergo Norrish Type I or Type II reactions, leading to radical intermediates that can cyclize or rearrange in novel ways. Furthermore, radical-mediated reactions can be initiated at various positions on the scaffold to induce complex cyclizations or functional group installations. researchgate.net These advanced methods highlight how the specific reactivity of the spiro[3.4]octanone core can be exploited to achieve efficient and novel synthetic outcomes. polytechnique.eduroutledge.com
| Methodology | Reactive Site | Description | Potential Product Type |
|---|---|---|---|
| Ring Expansion (e.g., Tiffeneau-Demjanov) | Cyclopentanone ring | Involves converting the ketone to a cyanohydrin, reduction to an amino alcohol, and diazotization to induce a one-carbon expansion of the five-membered ring. | Spiro[3.5]decanone derivative |
| Photochemical [2+2] Cycloaddition (Paterno-Büchi) | Ketone carbonyl | Reaction of the excited state of the ketone with an alkene to form an oxetane, adding another spirocyclic ring system. | Dispirocyclic oxetane |
| Radical-Mediated Cyclization | α-carbon to ketone | Generation of a radical α to the carbonyl, which can then add to a tethered unsaturated group, forming a new ring system. researchgate.net | Fused or bridged polycyclic spiro-compound |
| Strain-Release Rearrangement | Cyclobutane ring | Acid- or metal-catalyzed opening of the four-membered ring to generate a more stable carbocyclic or heterocyclic system. | Functionalized cyclopentyl or cyclohexyl derivatives |
Future Research Directions and Challenges in 6 Methylspiro 3.4 Octan 5 One Chemistry
Development of More Efficient and Sustainable Synthetic Routes to 6-Methylspiro[3.4]octan-5-one
The construction of the spiro[3.4]octanone core presents a considerable synthetic challenge. Future research will undoubtedly focus on developing more efficient and environmentally benign methods for its synthesis. Key areas of interest include the use of readily available starting materials, minimizing the number of synthetic steps, and employing catalytic systems that are both highly efficient and recyclable.
Modern synthetic strategies are increasingly moving towards "green" chemistry principles. bohrium.comutrgv.edu For the synthesis of spirocycles like this compound, this involves the use of aqueous media, organocatalysis, and multicomponent reactions that enhance atom economy. bohrium.comutrgv.eduacs.org For instance, the use of supramolecular catalysts like β-cyclodextrin in water has been shown to be an eco-friendly approach for synthesizing certain spiro compounds. nih.gov Another promising avenue is the application of organo-nanocatalysts, which combine the benefits of homogeneous and heterogeneous catalysis, offering high efficiency and ease of recovery. rsc.org The development of one-pot syntheses, where multiple transformations are carried out in a single reaction vessel, will also be crucial in streamlining the production of this compound and its derivatives. nih.gov
Table 1: Modern Synthetic Approaches to Spirocyclic Ketones
| Method | Catalyst/Reagents | Key Features | Reference(s) |
|---|---|---|---|
| Nazarov Cyclization | Mild acidic conditions (e.g., Amberlyst 15) | Forms functionalized spirocyclic ketones from dienyl derivatives. | acs.orgnih.gov |
| Three-Component Reaction | Organocatalysts (e.g., DBU) | Efficient one-pot synthesis of complex spiro compounds. | nih.gov |
| Annulation of Isatins | - | Access to new spiro heterocycles through ring-opening and recyclization. | acs.org |
| Supramolecular Catalysis | β-cyclodextrin in water | Green and eco-friendly synthesis of spiro-benzimidazoquinazolinones. | nih.gov |
| Organo-nanocatalysis | Thiamine hydrochloride encapsulated magnetic nanoparticles | Efficient and green synthesis under ultrasonic conditions. | rsc.org |
Exploration of Novel Chemical Transformations of the Spiro[3.4]octanone Core
The reactivity of the spiro[3.4]octanone core is largely dictated by the carbonyl group and the surrounding carbocyclic framework. While classical carbonyl chemistry, such as nucleophilic addition, is expected, future research will likely delve into more novel transformations. A key challenge lies in the selective functionalization of the C-H bonds of the cyclopentane (B165970) and cyclobutane (B1203170) rings, which would allow for the introduction of diverse functional groups and the generation of a wide array of derivatives.
The facial selectivity of nucleophilic attack on the carbonyl group can be influenced by distant functionalities within the molecule, a concept that could be exploited in the design of stereoselective reactions for substituted spiro[3.4]octanones. rsc.org Furthermore, ring-opening and rearrangement reactions of the strained cyclobutane ring could provide access to unique and complex molecular architectures that are not readily accessible through other means. The development of catalytic methods to control these transformations will be a significant area of investigation.
Table 2: Examples of Chemical Transformations of Spirocyclic Ketones
| Transformation | Reagents/Conditions | Product Type | Reference(s) |
|---|---|---|---|
| Nucleophilic Addition | Methyllithium, Sodium borohydride | Spirocyclic alcohols | rsc.org |
| Oxidation of Spiro[3.4]octan-1-amine | Oxidizing agents | Spiro[3.4]octanone | |
| Reduction of Spiro[3.4]octan-1-amine | Reducing agents | Spiro[3.4]octanol | |
| Gold(I)-Catalyzed Cyclization | [JohnPhosAu(MeCN)SbF6] | Spirocyclic ketones from 1,5-enynes | researchgate.net |
Advancements in Asymmetric and Stereocontrolled Synthesis of Functionalized Derivatives
The creation of chiral centers with high stereocontrol is a cornerstone of modern organic synthesis, particularly for applications in medicinal chemistry and natural product synthesis. rsc.orgrsc.org For this compound, the methyl group introduces a chiral center, and controlling its stereochemistry, as well as the stereochemistry of any additional functional groups, is paramount.
Future advancements in this area will likely focus on the development of novel chiral catalysts, including both metal-based and organocatalytic systems, that can induce high levels of enantioselectivity and diastereoselectivity. nih.govrsc.orgmetu.edu.tr For instance, phosphine-catalyzed processes have shown promise in the asymmetric synthesis of fluorinated spiro[3.4]octanone derivatives with excellent enantiomeric excess. researchgate.net The use of chiral auxiliaries also presents a viable strategy for stereocontrolled synthesis. researchgate.net The development of cascade reactions that can generate multiple stereocenters in a single step with high stereocontrol will be a particularly attractive goal. nih.gov
Table 3: Asymmetric Synthetic Methods for Spirocyclic Compounds
| Method | Catalyst/System | Stereoselectivity | Reference(s) |
|---|---|---|---|
| Michael Addition/Wittig Reaction | Chiral phosphine (B1218219) catalysts | Up to 95% ee for fluorinated spiro[3.4]octanone derivatives. | researchgate.net |
| Michael–Domino Michael/Aldol Reaction | Pyrrolidine-based organocatalyst and DBU | >99:1 dr, up to 92% ee for spiro-decalin oxindoles. | nih.gov |
| Reflexive-Michael Reaction | (R)-DPPOTMS/AcOH | High diastereo- and enantioselectivities for spiro[chroman-3,3′-indolin]-2′-ones. | rsc.org |
| [4+1] Spirocyclization | CoII /Chiral Spiro Phosphoric Acid | Up to 98% ee for spiro-γ-lactams. | |
| Cascade Annulation | Chiral N,N'-dioxide/Mg(II) complex | High diastereo- and enantioselectivity for spiro[cyclopentane-1,3'-oxindole] compounds. | bohrium.com |
Expansion of Synthetic Utility in Diverse Chemical Disciplines
The unique three-dimensional nature of the spiro[3.4]octanone framework makes it an attractive scaffold for applications in various fields of chemistry. sigmaaldrich.com A major challenge and opportunity lies in expanding the utility of this compound and its derivatives beyond their current scope.
In medicinal chemistry, spirocycles are increasingly recognized as "privileged structures" that can lead to compounds with improved pharmacological properties. researchgate.net The rigid nature of the spiro[3.4]octanone core can help to pre-organize appended functional groups for optimal interaction with biological targets. Future research could explore the synthesis of libraries of this compound derivatives for screening against a wide range of diseases. For example, related spirocyclic compounds have been investigated for their potential as neuroprotective and anti-inflammatory agents. lookchem.com
The spiro[3.4]octanone skeleton also holds promise as a building block in the total synthesis of complex natural products. rsc.orgchim.it The ability to introduce functionality in a stereocontrolled manner would make this a valuable synthon for constructing more intricate molecular architectures. Furthermore, the unique properties of spirocyclic compounds could be harnessed in materials science for the development of novel polymers or functional materials.
Table 4: Applications of Spirocyclic Compounds
| Field | Application | Example Compound/Scaffold | Reference(s) |
|---|---|---|---|
| Medicinal Chemistry | Scaffold for drug design | Spiro[3.4]octan-1-amine | |
| Medicinal Chemistry | Potential neuroprotective and anti-inflammatory agents | Spiro[3.4]octan-2-one | lookchem.com |
| Natural Product Synthesis | Building block for complex molecules | Spiroketals | chim.it |
| Flavor and Fragrance Industry | Fruity, floral aroma | Spiro[3.4]octan-2-one | lookchem.com |
| Materials Science | Building blocks for novel materials | Spiro[3.4]octane derivatives |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
